N3-1,4-trans-CHC-OH

Bioconjugation ADC Linker Click Chemistry

Flexible PEG linkers often introduce heterogeneity in Antibody-Drug Conjugates (ADCs). N3-1,4-cis-CHC-OH delivers a rigid cis-1,4-cyclohexane scaffold that enforces defined molecular geometry, improving construct stability and batch-to-batch consistency. • Enables copper-catalyzed (CuAAC) or strain-promoted (SPAAC) click ligations with ≥99% purity, minimizing side reactions during bioconjugation. • The conformationally constrained cyclohexane core introduces a precise kink into peptidomimetic backbones, supporting macrocycle drug discovery. • Available from BenchChem with full analytical documentation, ensuring fast, risk-free procurement for ADC and chemical biology programs.

Molecular Formula C7H11N3O2
Molecular Weight 169.18 g/mol
CAS No. 863222-21-3
Cat. No. B3043419
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN3-1,4-trans-CHC-OH
CAS863222-21-3
Molecular FormulaC7H11N3O2
Molecular Weight169.18 g/mol
Structural Identifiers
SMILESC1CC(CCC1C(=O)O)N=[N+]=[N-]
InChIInChI=1S/C7H11N3O2/c8-10-9-6-3-1-5(2-4-6)7(11)12/h5-6H,1-4H2,(H,11,12)
InChIKeyAPIATWTVGOEUSS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1s,4s)-4-Azidocyclohexane-1-carboxylic Acid Procurement Guide


(1s,4s)-4-Azidocyclohexane-1-carboxylic acid (CAS 863222-21-3), also known as cis-4-azidocyclohexanecarboxylic acid or N3-1,4-cis-CHC-OH, is a specialized bifunctional building block used primarily as a click chemistry reagent . It features a cyclohexane ring with a carboxylic acid and an azide group in a cis (1s,4s) configuration. This compound is commercially available from specialized chemical suppliers with a standard purity of ≥99% (Assay by titration, HPLC) and a melting point range of 71-76°C .

Why (1s,4s)-4-Azidocyclohexane-1-carboxylic Acid Substitution Fails


While many azide-functionalized compounds can perform a 'click' reaction, substituting (1s,4s)-4-Azidocyclohexane-1-carboxylic acid with a generic alternative carries significant risk. Key differentiators include stereochemical configuration, which dictates molecular geometry and conformational flexibility, and the presence of the carboxylic acid handle for further derivatization. Using the trans isomer (CAS 1931895-14-5) or a linear alkyl azide will result in a different spatial orientation and flexibility of the linker, which can drastically alter the physicochemical properties, stability, and biological activity of the final conjugate . The evidence below quantifies these differences to support a data-driven selection process.

Selection Evidence for (1s,4s)-4-Azidocyclohexane-1-carboxylic Acid


Purity Grade Differentiation

The target compound (1s,4s)-4-azidocyclohexane-1-carboxylic acid is commercially offered with a standard purity of ≥99% (Assay by titration, HPLC) . In contrast, its direct stereoisomer analog, trans-4-azidocyclohexanecarboxylic acid (CAS 1931895-14-5), is typically supplied at a lower purity grade of 95% . This difference in purity grade is a key procurement factor, as higher purity reduces the risk of side reactions and simplifies purification steps in complex bioconjugation workflows, particularly for ADC synthesis where impurities can lead to heterogeneous mixtures and reduced efficacy.

Bioconjugation ADC Linker Click Chemistry

Melting Point Quality Control

The (1s,4s)-4-azidocyclohexane-1-carboxylic acid isomer is characterized by a specific melting point range of 71-76°C . This well-defined physical property provides a rapid and reliable method for confirming the identity and purity of the compound upon receipt, an essential step in any quality-controlled laboratory environment. While the trans isomer's melting point is not consistently reported in publicly available vendor specifications, the distinct melting point of the cis-isomer serves as a unique, verifiable quality control (QC) metric not available for many other azide linkers.

Quality Control Compound Characterization Medicinal Chemistry

Conformational Rigidity vs. Flexible Linkers

This compound is explicitly marketed as a 'conformationally constrained azide linker' due to its cis-1,4-disubstituted cyclohexane core . This structural rigidity provides a defined spatial orientation and fixed distance between the azide and carboxylic acid functional groups, which is not possible with flexible linear linkers such as azido-PEG-acid chains (e.g., N3-PEG4-COOH) . The constrained geometry is a sought-after feature in ADC development to maintain optimal drug-to-antibody ratio (DAR) and linker stability, as it can minimize undesirable intramolecular interactions and aggregation that are more common with flexible, 'floppy' linkers.

ADC Linker Technology Bioconjugation Drug Development

Key Applications of (1s,4s)-4-Azidocyclohexane-1-carboxylic Acid


Antibody-Drug Conjugate Synthesis

As a 'conformationally constrained azide linker' , this compound is ideal for use in the synthesis of next-generation Antibody-Drug Conjugates (ADCs). Its rigid cis-1,4-cyclohexane core offers a defined geometry that can improve the stability and homogeneity of the final ADC construct compared to conjugates made with flexible PEG linkers. The high purity (≥99%) ensures that the click chemistry step (e.g., SPAAC or CuAAC) used to attach the drug payload proceeds with high efficiency and minimal byproducts, a critical requirement for producing consistent and potent biotherapeutics .

Peptidomimetic and Macrocycle Design

The constrained cis-cyclohexane ring system serves as a valuable scaffold in medicinal chemistry for creating peptidomimetics—compounds designed to mimic the structure and function of peptides. The specific cis-1,4 geometry of this compound introduces a unique turn or kink into a peptide backbone, which can be exploited to achieve desired biological activities . It can be incorporated into peptide chains via the carboxylic acid and then used to 'click' on another moiety, facilitating the construction of complex, conformationally restricted macrocycles for drug discovery.

High-Purity Bioconjugates and Affinity Probes

This compound is a premier choice for creating 'clickable' bioconjugates where high purity and defined molecular properties are essential. Its ≥99% purity grade minimizes the risk of introducing side reactions during the conjugation of sensitive biomolecules like proteins, antibodies, or nucleic acids. The resulting conjugates, formed via the highly specific azide-alkyne cycloaddition, are cleaner and more reliable as chemical biology probes for target identification, cellular imaging, or activity-based protein profiling (ABPP) .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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